Tetracycline hydrochloride Tetracycline hydrochloride Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992)
Tetracycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A naphthacene antibiotic that inhibits AMINO ACYL TRNA binding during protein synthesis.
Brand Name: Vulcanchem
CAS No.: 64-75-5
VCID: VC0000394
InChI: InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1
SMILES: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Molecular Formula: C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8
Molecular Weight: 480.9 g/mol

Tetracycline hydrochloride

CAS No.: 64-75-5

VCID: VC0000394

Molecular Formula: C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8

Molecular Weight: 480.9 g/mol

* For research use only. Not for human or veterinary use.

Tetracycline hydrochloride - 64-75-5

Description

Tetracycline hydrochloride is a derivative of the antibiotic tetracycline, which belongs to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections due to its broad-spectrum activity against both gram-negative and gram-positive bacteria. The compound is known for its effectiveness in inhibiting protein synthesis in bacteria by binding to the bacterial ribosome, specifically the 30S subunit, and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site .

Mechanism of Action

The mechanism of action of tetracycline hydrochloride involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts the elongation of the peptide chain, thereby inhibiting bacterial growth and proliferation .

Uses and Applications

Tetracycline hydrochloride is used to treat a wide range of bacterial infections, including:

  • Respiratory Tract Infections: Such as pneumonia and other infections affecting the respiratory system .

  • Skin and Soft Tissue Infections: Including acne and other dermatological conditions .

  • Genital and Urinary Tract Infections: Effective against infections in these systems .

  • Tick-Borne Diseases: Used to treat diseases like Rocky Mountain spotted fever and typhus fever .

Dosage and Administration

Tetracycline hydrochloride is typically administered orally, either in capsule or syrup form. The dosage varies based on the type and severity of the infection, as well as the patient's age and weight. It is recommended to take the medication on an empty stomach, at least one hour before or two hours after meals, to enhance absorption .

Dosage Guidelines

FormulationDosageFrequency
Capsules250 mg2-4 times/day
Syrup125 mg/5 ml2-4 times/day

Resistance Mechanisms

Bacteria can develop resistance to tetracycline hydrochloride through several mechanisms:

  • Efflux Pumps: Genes encoding efflux pumps can be transferred between bacteria, allowing them to actively expel tetracycline from the cell .

  • Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge tetracycline, enabling continued protein synthesis .

Stability and Storage

CAS No. 64-75-5
Product Name Tetracycline hydrochloride
Molecular Formula C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8
Molecular Weight 480.9 g/mol
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1
Standard InChIKey YCIHPQHVWDULOY-FMZCEJRJSA-N
Isomeric SMILES C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Canonical SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Melting Point 417 °F (decomposes) (NTP, 1992)
Physical Description Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992)
Related CAS 60-54-8 (Parent)
Solubility 50 to 100 mg/mL at 72 °F (NTP, 1992)
Synonyms NCI-c55561
Reference Chopra, Ian, and Marilyn Roberts. /Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance./ Microbiology and Molecular Biology Reviews (2001): 232-60. Http://www.ncbi.nlm.nih.gov. Web. 21 Aug. 2012.Davis R.E. and Whitcomb, 1970, R.F. Evidence on Possible Mycoplasma Etiology of Aster Yellows Disease. Infection and Immunity, Aug. 1970, p. 201-208
PubChem Compound 54704426
Last Modified Aug 15 2023

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C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8 is not a compound